molecular formula C13H21NO4 B1435277 Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate CAS No. 1638760-04-9

Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate

Cat. No.: B1435277
CAS No.: 1638760-04-9
M. Wt: 255.31 g/mol
InChI Key: NYYMNNVTHJWZJC-UHFFFAOYSA-N
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Description

Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate is a chemical compound with the molecular formula C13H21NO4. It is a derivative of bicyclo[2.1.1]hexane, a bicyclic structure known for its rigidity and unique chemical properties. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with bicyclo[2.1.1]hexane-1-carboxylic acid.

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to form the Boc-protected amino derivative.

    Esterification: The carboxylic acid group is then esterified using methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactants: Using bulk quantities of bicyclo[2.1.1]hexane-1-carboxylic acid and tert-butoxycarbonyl chloride.

    Continuous Flow Reactors: Employing continuous flow reactors to ensure efficient mixing and reaction control.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the Boc-protected amino group can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Hydrolysis: Conditions include aqueous acid (e.g., HCl) or base (e.g., NaOH) at elevated temperatures.

    Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent like dichloromethane.

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis Product: Bicyclo[2.1.1]hexane-1-carboxylic acid.

    Deprotection Product: 4-amino-bicyclo[2.1.1]hexane-1-carboxylate.

Scientific Research Applications

Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential use in drug development due to its stability and reactivity.

    Material Science: Utilized in the development of new materials with unique properties.

    Biological Studies: Employed in studies involving enzyme interactions and protein modifications.

Mechanism of Action

The mechanism of action of Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes by binding to their active sites.

    Protein Modification: It can modify proteins through covalent bonding, affecting their function and activity.

    Pathways Involved: The specific pathways depend on the biological context and the target proteins involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylate: Similar structure but with a different bicyclic framework.

    Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate: Another similar compound with a larger bicyclic system.

Uniqueness

Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate is unique due to its compact and rigid bicyclic structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industrial applications.

Properties

IUPAC Name

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.1.1]hexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-11(2,3)18-10(16)14-13-6-5-12(7-13,8-13)9(15)17-4/h5-8H2,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYMNNVTHJWZJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(C1)(C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate
Reactant of Route 2
Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate
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Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate
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Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate
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Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate
Reactant of Route 6
Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate

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